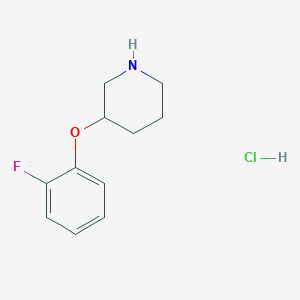

3-(2-Fluorophenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(2-Fluorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLIXTWBZSBJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-30-2 | |

| Record name | Piperidine, 3-(2-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Fluorophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Pharmacological Potential

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets, while often conferring favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[1]

The strategic introduction of fluorine atoms into drug candidates has become a powerful tactic for fine-tuning molecular properties.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without significantly increasing steric bulk. When combined, the 3-(aryloxy)piperidine framework represents a versatile platform for interrogating complex biological systems. This guide provides an in-depth technical overview of a specific, promising derivative: 3-(2-Fluorophenoxy)piperidine hydrochloride. We will explore its fundamental chemical properties, outline a robust synthetic strategy, detail rigorous analytical characterization methods, and discuss its pharmacological context, providing researchers and drug development professionals with a comprehensive resource for utilizing this valuable chemical entity.

Section 1: Physicochemical Properties

While a unique CAS number for 3-(2-Fluorophenoxy)piperidine hydrochloride is not prominently listed in major chemical databases, its core properties can be reliably determined from its structure and comparison with its isomers and analogs. The hydrochloride salt form is preferred for its improved crystallinity, stability, and aqueous solubility, which are advantageous for handling, formulation, and biological testing.

| Property | Value / Description | Data Source |

| Molecular Formula | C₁₁H₁₅ClFNO | Calculated |

| Molecular Weight | 231.70 g/mol | Calculated (Isomer MW: 231.69)[4] |

| Appearance | White to off-white crystalline solid | Predicted (Analog form: powder) |

| Solubility | Soluble in water, methanol, DMSO | Predicted from hydrochloride salt nature |

| Calculated LogP | ~2.9 | Based on similar structures[5] |

| Chemical Structure | N/A |

Section 2: Synthesis and Purification

The synthesis of 3-(2-Fluorophenoxy)piperidine hydrochloride is most logically achieved through a convergent strategy centering on the formation of the aryl ether bond. The Williamson ether synthesis and the Mitsunobu reaction are the two most prominent methods for this transformation. A robust and scalable approach utilizes a modified Williamson synthesis, which offers high yields and avoids the use of often-problematic organophosphine reagents.

The key principle of this synthesis is the coupling of a piperidine synthon, where the 3-position is functionalized as an electrophile, with a 2-fluorophenoxide nucleophile. To prevent side reactions at the piperidine nitrogen, it must first be protected, typically with a tert-butoxycarbonyl (Boc) group, which is stable under basic conditions but easily removed with acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(2-Fluorophenoxy)piperidine HCl.

Detailed Experimental Protocol

Rationale: This protocol employs a tosylate as an excellent leaving group for the S_N_2 reaction, which is a cornerstone of the Williamson ether synthesis.[6][7] The use of sodium hydride (NaH) ensures complete and irreversible deprotonation of the weakly acidic 2-fluorophenol to generate the potent phenoxide nucleophile.

-

Step 2a: Preparation of Sodium 2-fluorophenoxide.

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Add 2-fluorophenol (1.0 eq) to the flask and stir until dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases. The resulting slurry is the sodium 2-fluorophenoxide nucleophile.

-

-

Step 2b: S_N_2 Displacement.

-

In a separate flask, dissolve N-Boc-3-tosyloxypiperidine (prepared from N-Boc-3-hydroxypiperidine, 1.05 eq) in anhydrous dimethylformamide (DMF).

-

Add the DMF solution of the tosylate to the flask containing the sodium 2-fluorophenoxide slurry.

-

Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Step 2c: Purification.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford pure N-Boc-3-(2-fluorophenoxy)piperidine.

-

-

Step 3: Deprotection and Salt Formation.

-

Dissolve the purified Boc-protected intermediate in a minimal amount of dichloromethane (DCM) or ethyl acetate.

-

Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours. Monitor deprotection by TLC.

-

Upon completion, a precipitate will form. Diethyl ether can be added to enhance precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-(2-Fluorophenoxy)piperidine hydrochloride as a solid.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Conformational analysis by NMR is particularly insightful for fluorinated piperidines, as fluorine substituents can have a strong preference for the axial position due to hyperconjugative and electrostatic interactions.[8][9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region (δ 7.3-6.9 ppm): Four signals corresponding to the protons on the fluorophenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Piperidine CH-O (δ ~4.7-4.5 ppm): A multiplet corresponding to the proton on the carbon bearing the ether linkage. Its broadness and chemical shift are sensitive to the conformational equilibrium.

-

Piperidine CH₂-N (δ ~3.5-2.8 ppm): A series of complex multiplets for the four protons adjacent to the nitrogen atom. The hydrochloride salt protonates the nitrogen, leading to deshielding and potential coupling with the N-H protons.

-

Piperidine CH₂ (δ ~2.2-1.6 ppm): The remaining four protons on the piperidine ring, appearing as complex, overlapping multiplets.

-

Amine N-H (δ ~9.0 ppm): A broad singlet for the two protons of the ammonium salt, which will exchange with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆): Expect 11 distinct signals for the 11 unique carbon atoms. The C-F bond will induce characteristic splitting of the aromatic carbon signals.

-

¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the elemental composition.

-

Expected Ion: [M+H]⁺

-

Calculated Exact Mass for C₁₁H₁₅FNO: 196.1132

-

Key Fragmentation: The primary fragmentation pathway would be the cleavage of the ether bond, leading to fragments corresponding to the 2-fluorophenoxy radical (m/z 111.03) and the piperidinyl cation (m/z 84.08).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of the final compound.

-

Protocol for Purity Analysis:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 214 nm.

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of 50:50 Water:Acetonitrile.

-

Analysis: The purity is determined by the area percentage of the main peak. A pure compound should exhibit a single, sharp peak.

-

Section 4: Pharmacological Context and Potential Applications

The 3-(2-Fluorophenoxy)piperidine scaffold is of significant interest for CNS drug discovery. The piperidine moiety can interact with a wide range of receptors and transporters, while the fluorophenoxy group serves to modulate affinity, selectivity, and metabolic properties.

Potential Mechanisms of Action

Based on structurally related compounds, 3-(2-Fluorophenoxy)piperidine hydrochloride is a promising candidate for modulating key neurotransmitter systems. Piperidine derivatives are known to exhibit activity at dopamine, serotonin, and norepinephrine receptors.[10] For example, analogs have been investigated as antagonists for the Dopamine 4 receptor (D4R). The introduction of a fluorine atom at the 2-position of the phenoxy ring is a strategic chemical modification. It can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. Furthermore, the electronegative fluorine can alter the molecule's interaction with the target protein's binding pocket through electrostatic or dipole interactions, potentially enhancing potency and selectivity.

Conceptual Signaling Pathway

Many CNS receptors, including dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs). A compound like 3-(2-Fluorophenoxy)piperidine hydrochloride could act as an antagonist, blocking the binding of the endogenous ligand and preventing downstream signaling.

Caption: Conceptual GPCR antagonist mechanism of action.

Section 5: Safety and Handling

As a novel chemical entity, 3-(2-Fluorophenoxy)piperidine hydrochloride should be handled with care, assuming it is potentially hazardous. The safety protocols should be based on those for related piperidine salts.[10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Conclusion

3-(2-Fluorophenoxy)piperidine hydrochloride is a well-defined chemical scaffold with significant potential for researchers in medicinal chemistry and pharmacology. Its synthesis is achievable through established and reliable organic chemistry methods. Its structure and purity can be rigorously confirmed using a standard suite of analytical techniques. By combining the privileged piperidine core with a strategically placed fluorine atom, this molecule represents a valuable tool for developing novel therapeutics, particularly for CNS disorders. This guide provides the foundational knowledge for scientists to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

-

The Good Scents Company. (n.d.). Piperidine. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Carr, A. A., et al. (1983). Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl)piperidines and structurally related compounds. Journal of Medicinal Chemistry, 26(9), 1303-1307. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Vasilev, A. A., & Khemchyan, L. L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. [Link]

-

Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11224-11232. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

DeGraw, J. I., & Christie, P. H. (1982). An efficient synthesis of 3-arylpiperidines. Journal of Heterocyclic Chemistry, 19(4), 957-959. [Link]

-

Chemsrc. (n.d.). 3-(2-Chloro-4-fluorophenoxy)piperidine. Retrieved from [Link]

-

Shing, T. K. (2015). Pharmacological screening of synthetic piperidine derivatives (Doctoral dissertation, Durban University of Technology). DUT Open Scholar. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 59B(10), 1545-1550. [Link]

-

Koy, M., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(46), 15074-15079. [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Vasilev, A. A., & Khemchyan, L. L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. [Link]

-

University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-Boc methyl (methyl)pipecolinates. Organic & Biomolecular Chemistry, 18(1), 53-59. [Link]

-

ATB (Automated Topology Builder). (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]

-

ResearchGate. (2025, October 25). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. [Link]

-

Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11224–11232. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(2-fluorophenoxy)piperidine(HCl) | CymitQuimica [cymitquimica.com]

- 5. 3-(2-Chloro-4-fluorophenoxy)piperidine | CAS#:946680-99-5 | Chemsrc [chemsrc.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. 4-(3-Fluorophenoxy)piperidine hydrochloride | 3202-36-6 [sigmaaldrich.com]

An In-depth Technical Guide to 3-(2-Fluorophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] The strategic incorporation of a fluorine atom into a phenoxy moiety attached to the piperidine ring, as seen in 3-(2-Fluorophenoxy)piperidine hydrochloride, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of 3-(2-Fluorophenoxy)piperidine hydrochloride (CAS Number: 1185299-30-2), detailing its synthesis, analytical characterization, and potential applications in modern drug discovery, with a particular focus on agents targeting the central nervous system (CNS).[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-(2-Fluorophenoxy)piperidine hydrochloride is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1185299-30-2 | [3] |

| Molecular Formula | C₁₁H₁₅ClFNO | [3] |

| Molecular Weight | 231.70 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from typical hydrochloride salts |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Inferred from structure |

| Hazard Codes | Xi (Irritant) | Inferred from safety data |

Synthesis of 3-(2-Fluorophenoxy)piperidine Hydrochloride: A Tale of Two Reactions

The synthesis of 3-(2-fluorophenoxy)piperidine hydrochloride can be approached through well-established synthetic methodologies for forming aryl ether linkages. Two prominent and reliable methods are the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods often depends on the starting materials' availability, stereochemical considerations, and reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic approach for 3-(2-fluorophenoxy)piperidine hydrochloride involves disconnecting the ether bond, leading to two key precursors: N-protected 3-hydroxypiperidine and 2-fluorophenol. The piperidine nitrogen would be protected during the ether formation and deprotected in the final step to yield the hydrochloride salt.

Caption: Retrosynthetic analysis of 3-(2-Fluorophenoxy)piperidine hydrochloride.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at the alcohol carbon, making it particularly useful for synthesizing chiral molecules.[4][5][6]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.2 eq).

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The reaction mixture may turn from colorless to a pale yellow.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-fluorophenoxy)piperidine.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-3-(2-fluorophenoxy)piperidine in a minimal amount of 1,4-dioxane. Add a solution of 4 M HCl in dioxane and stir at room temperature for 2-4 hours. The product will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Fluorophenoxy)piperidine hydrochloride as a white solid.

Caption: Experimental workflow for the Mitsunobu synthesis of 3-(2-Fluorophenoxy)piperidine hydrochloride.

Method 2: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[7][8][9]

Reaction Scheme:

Detailed Protocol:

-

Alkoxide Formation: To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DMF dropwise.

-

Reaction with Aryl Halide: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add 1,2-difluorobenzene (1.5 eq) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection and Salt Formation: Follow the same procedure as described in the Mitsunobu reaction protocol (Step 5 and 6).

Analytical Characterization: A Spectroscopic and Chromatographic Profile

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(2-Fluorophenoxy)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenoxy group, with splitting patterns influenced by the fluorine substituent. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region. The N-H proton of the hydrochloride salt will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the piperidine ring will resonate in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing direct evidence for the presence of the fluorine atom.

The conformational preferences of fluorinated piperidines have been studied, and it is noted that the axial-F preference can be influenced by various factors, including charge-dipole interactions and hyperconjugation, which can be investigated through detailed NMR analysis.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(2-Fluorophenoxy)piperidine, electrospray ionization (ESI) in positive mode would be a suitable technique. The expected [M+H]⁺ ion would be observed at m/z corresponding to the free base (C₁₁H₁₄FNO).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would be appropriate for this analysis.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

This method should provide a sharp, well-resolved peak for the target compound, allowing for accurate purity determination.[12][13][14]

Caption: Workflow for the analytical characterization of 3-(2-Fluorophenoxy)piperidine hydrochloride.

Applications in Drug Discovery and Development

The 3-(2-fluorophenoxy)piperidine moiety is a valuable scaffold in drug discovery, particularly for CNS disorders. The introduction of the 2-fluoro substituent can enhance metabolic stability by blocking potential sites of aromatic hydroxylation and can also modulate the pKa of the piperidine nitrogen, which can influence its interaction with biological targets and its pharmacokinetic properties.[15]

Derivatives of phenoxypiperidine have been investigated for a range of biological activities, including:

-

Antidepressant Activity: By targeting serotonin and norepinephrine reuptake transporters.[16]

-

Antipsychotic Activity: Through modulation of dopamine and serotonin receptors.

-

Analgesic Properties: By interacting with opioid or other pain-related receptors.

The specific compound, 3-(2-Fluorophenoxy)piperidine hydrochloride, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it an attractive starting point for lead optimization campaigns in various drug discovery programs.[17]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(2-Fluorophenoxy)piperidine hydrochloride. It is classified as an irritant (Xi). Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

3-(2-Fluorophenoxy)piperidine hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications. The detailed protocols for its synthesis via the Mitsunobu and Williamson ether reactions, along with the outlined analytical methodologies, offer a solid foundation for researchers working with this compound. As the demand for novel therapeutics for CNS and other disorders continues to grow, the strategic use of fluorinated building blocks like 3-(2-fluorophenoxy)piperidine hydrochloride will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link][10]

-

Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link][11]

-

Cignarella, G., Barlocco, D., & Pinna, G. A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 30(1), 222–225. [Link][16]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

-

Monash University. Choices of chromatographic methods as stability indicating assays for pharmaceutical products. [Link]

- Google Patents.

-

National Institute of Standards and Technology. Piperidine. [Link]

-

Angene Chemical. 3-[2-(2-fluorophenyl)ethyl]piperidine;hydrochloride. [Link]

-

SpectraBase. Piperidine. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link][12]

-

Google Patents. A kind of HPLC analytical approach of 3-amino piperidine. [13]

-

Amata, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Activity. Journal of medicinal chemistry, 64(24), 18016–18037. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PubChem. 3-(2-chlorophenoxy)piperidine hydrochloride. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

National Center for Biotechnology Information. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link][2]

-

Beilstein Journals. Supporting Information Photochemical generation of the 2,2,6,6-tetramethylpiperidine- 1-oxyl (TEMPO) radical from caged nitroxid. [Link]

-

J&K Scientific. 4-(3-Fluorophenoxy)piperidine hydrochloride. [Link][17]

-

Google Patents. The HPLC analytical approach of 3-amino piperidine. [14]

-

Słoczyńska, K., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & medicinal chemistry, 25(10), 2748–2757. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1185299-30-2 Cas No. | 3-(2-Fluorophenoxy)piperidine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu_reaction [chemeurope.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 14. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(2-Fluorophenoxy)piperidine Hydrochloride

A Senior Application Scientist's Synthesis of Preclinical Evidence and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of novel chemical entities, it is not uncommon to encounter compounds with significant therapeutic potential that lack a comprehensive body of direct scientific literature. 3-(2-Fluorophenoxy)piperidine hydrochloride is one such molecule. While direct experimental data on this specific compound is not publicly available, a wealth of information exists for structurally related phenoxy piperidine analogues. This guide, therefore, adopts a rational, evidence-based approach to postulate the mechanism of action of 3-(2-Fluorophenoxy)piperidine hydrochloride. By synthesizing data from closely related compounds, we can construct a robust hypothesis regarding its primary molecular targets and downstream pharmacological effects. This document is intended to serve as a foundational resource for researchers, providing a structured framework for the future empirical investigation of this promising compound.

Section 1: The Phenoxy Piperidine Scaffold - A Privileged Motif in Neuropharmacology

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties which can enhance drug-like characteristics such as metabolic stability and blood-brain barrier permeability.[1] When coupled with a phenoxy moiety, this scaffold gives rise to a class of compounds with a strong predilection for key targets within the central nervous system (CNS). Our extensive analysis of the available literature on phenoxy piperidine derivatives indicates two principal areas of pharmacological engagement: monoamine transporters and sigma receptors .

Monoamine Transporters: The Gatekeepers of Synaptic Neurotransmission

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and vesicular monoamine transporter 2 (VMAT2), are critical regulators of neurotransmitter signaling.[2][3][4][5][6] Dysregulation of these transporters is implicated in a host of neuropsychiatric and neurodegenerative disorders. The phenoxy piperidine scaffold has been extensively explored for its ability to modulate these transporters.

Structure-activity relationship (SAR) studies on various analogues reveal that substitutions on the phenoxy ring and the piperidine nitrogen significantly influence binding affinity and selectivity for DAT and SERT.[3][4] For instance, fluoro-substituted compounds have been shown to be highly active and selective for the dopamine transporter.[3] Furthermore, the placement and nature of substituents on the piperidine ring can fine-tune the interaction with these transporters.

Sigma Receptors: Enigmatic Modulators of Cellular Function

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[7][8][9] They are implicated in a diverse array of cellular processes, including ion channel regulation, lipid metabolism, and cellular stress responses.[9][10] The phenoxyalkylpiperidine chemotype has been identified as a high-affinity ligand for sigma receptors.[11] Research has demonstrated that modifications to the phenoxy and piperidine moieties can yield ligands with high affinity and selectivity for either the σ1 or σ2 subtype.[7][11]

Section 2: Postulated Mechanism of Action of 3-(2-Fluorophenoxy)piperidine Hydrochloride

Based on the established pharmacology of the phenoxy piperidine class, we propose a dual mechanism of action for 3-(2-Fluorophenoxy)piperidine hydrochloride, centered on its potential interaction with both monoamine transporters and sigma receptors.

Primary Hypothesis: A High-Affinity Ligand for Monoamine Transporters

Given the structural similarity to known DAT and SERT ligands, it is highly probable that 3-(2-Fluorophenoxy)piperidine hydrochloride functions as a modulator of these transporters. The presence of the 2-fluoro substitution on the phenoxy ring is particularly noteworthy, as fluorine substitutions are known to enhance binding affinity at the dopamine transporter.[3] The 3-position of the phenoxy group on the piperidine ring will influence the conformational presentation of the molecule to the transporter binding pocket.

dot

Caption: Postulated interaction with monoamine transporters.

Secondary Hypothesis: A Potent Sigma Receptor Ligand

The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for sigma receptors.[11] It is therefore plausible that 3-(2-Fluorophenoxy)piperidine hydrochloride also exhibits significant affinity for σ1 and/or σ2 receptors. The specific binding profile will be determined by the precise fit of the molecule within the respective receptor binding sites.

dot

Caption: Putative interaction with sigma receptors.

Section 3: Recommended Experimental Workflows for Mechanistic Elucidation

To empirically validate the proposed mechanism of action, a systematic and multi-tiered experimental approach is essential. The following protocols are based on standard, validated methodologies reported in the literature for characterizing similar compounds.

In Vitro Binding Assays

The initial step is to determine the binding affinity of 3-(2-Fluorophenoxy)piperidine hydrochloride for its putative molecular targets.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

-

Objective: To determine the binding affinity (Ki) of the test compound for DAT and SERT.

-

Materials:

-

Cell membranes prepared from cells stably expressing human DAT or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT; [³H]Citalopram for SERT.

-

Non-specific binding control: Nomifensine for DAT; Fluoxetine for SERT.

-

Test compound: 3-(2-Fluorophenoxy)piperidine hydrochloride at various concentrations.

-

Scintillation counter and consumables.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Radioligand Binding Assays for Sigma Receptors

-

Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

-

Materials:

-

Homogenates of guinea pig brain (for σ1) or rat liver (for σ2).

-

Radioligands: -pentazocine for σ1; [³H]DTG for σ2 (in the presence of a masking concentration of a σ1 ligand).

-

Non-specific binding control: Haloperidol.

-

Test compound at various concentrations.

-

-

Procedure: Follow a similar procedure to the monoamine transporter binding assays.

| Target | Radioligand | Non-specific Control | Tissue/Cell Source |

| DAT | [³H]WIN 35,428 | Nomifensine | hDAT-expressing cells |

| SERT | [³H]Citalopram | Fluoxetine | hSERT-expressing cells |

| σ1 Receptor | -pentazocine | Haloperidol | Guinea pig brain |

| σ2 Receptor | [³H]DTG | Haloperidol | Rat liver |

In Vitro Functional Assays

Following the determination of binding affinities, it is crucial to assess the functional activity of the compound at its targets.

Protocol 3: Neurotransmitter Uptake Inhibition Assays

-

Objective: To determine the functional potency (IC50) of the test compound to inhibit dopamine and serotonin uptake.

-

Materials:

-

Synaptosomes prepared from rat striatum (for dopamine uptake) and cortex (for serotonin uptake).

-

Radiolabeled neurotransmitters: [³H]Dopamine; [³H]Serotonin.

-

Test compound at various concentrations.

-

-

Procedure:

-

Pre-incubate synaptosomes with the test compound.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Terminate the uptake reaction by rapid filtration.

-

Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes.

-

Calculate the IC50 for uptake inhibition.

-

dot

Caption: A tiered approach to mechanistic elucidation.

Section 4: Concluding Remarks and Future Directions

The structural features of 3-(2-Fluorophenoxy)piperidine hydrochloride strongly suggest a pharmacological profile centered on the modulation of monoamine transporters and sigma receptors. The proposed experimental workflows provide a clear and logical path to empirically test this hypothesis. The data generated from these studies will be instrumental in defining the precise mechanism of action, which is a critical step in the journey of any novel compound from a chemical entity to a potential therapeutic agent. The insights gained will not only illuminate the specific properties of 3-(2-Fluorophenoxy)piperidine hydrochloride but will also contribute to the broader understanding of the structure-activity relationships within the valuable class of phenoxy piperidine compounds.

References

- Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000300/]

- Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/9094334/]

- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Efficacy. (Source: Uniba) [URL: not available]

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022802/]

- First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/343460981_First_evaluation_of_the_sigma-1_receptor_radioligand_18F1-3-fluoropropyl-4-4-cyanophenoxy-Methylpiperidine_18FFPS_in_healthy_humans]

- Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/9502476/]

- N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/books/NBK59023/]

- 3-(2-fluorophenyl)piperidine hydrochloride (C11H14FN). (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-fluorophenyl_piperidine-hydrochloride]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/41124880/]

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (Source: ChemRxiv) [URL: https://chemrxiv.org/engage/chemrxiv/article-details/655b7074f715f5c4ba775276]

- 3-(2-chlorophenoxy)piperidine hydrochloride. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en300116381]

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/16087227/]

- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06833a]

- 4-(3-Fluorophenoxy)piperidine hydrochloride. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apo455837657]

- Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/9585449/]

- Sigma receptor. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Sigma_receptor]

- 4-(2-fluorophenoxy)piperidine(HCl). (Source: CymitQuimica) [URL: https://www.cymitquimica.com/4-2-fluorophenoxy-piperidine-hcl]

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958284/]

- (3-Fluorophenoxy)methyl piperidine. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds002148]

- Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631527/]

- 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. (Source: AABLocks) [URL: https://www.aablocks.com/product/1185297-29-3.html]

- The Pharmacology of Sigma-1 Receptors. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2785038/]

- Sigma Receptor. (Source: MedChemExpress) [URL: https://www.medchemexpress.com/targets/sigma-receptor.html]

- Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759174/]

- Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (Source: Neuroquantology) [URL: https://www.neuroquantology.com/article.php?id=8353]

- Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/28502598/]

- 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-chlorophenoxy_piperidine-hydrochloride]

- 4-(3-fluorophenoxy)piperidine hydrochloride (C11H14FNO). (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-fluorophenoxy_piperidine-hydrochloride]

- 4-(2-fluorophenoxy)piperidine hydrochloride (C11H14FNO). (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-fluorophenoxy_piperidine-hydrochloride]

- 3-(3-fluorophenoxy)piperidine (C11H14FNO). (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-fluorophenoxy_piperidine]

- 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. (Source: AKSci) [URL: https://www.aksci.com/item_detail.php?

- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (Source: ResearchGate) [URL: https://www.researchgate.

- 3-(2-Bromophenoxy)piperidine. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-Bromophenoxy_piperidine]

- 2β-Carbo(2-[18F]fluoroethoxy)-3β-(3´-((Z)-2-iodoethenyl)phenyl)nortropane. (Source: NCBI) [URL: https://www.ncbi.nlm.nih.gov/books/NBK53073/]

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533355/]

- 3-(2-Chlorophenoxy)piperidine hydrochloride. (Source: BLD Pharm) [URL: https://www.bldpharm.com/products/1185297-88-4.html]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sigma receptor - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

The Enigmatic Pharmacology of 3-(2-Fluorophenoxy)piperidine Hydrochloride: Acknowledging the Knowledge Gap

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the pharmacological understanding of 3-(2-Fluorophenoxy)piperidine hydrochloride. Despite the prevalence of its core structural motifs—the piperidine ring and the fluorinated phenoxy group—in a wide array of neurologically active agents, specific data on the mechanism of action, pharmacokinetics, and pharmacodynamics of this particular compound remains unpublished. This guide, therefore, pivots from a detailed technical analysis of the titular compound to a broader exploration of the pharmacological context of its constituent chemical features. By examining structurally related compounds, we can infer potential, yet unconfirmed, avenues of research and therapeutic application for 3-(2-Fluorophenoxy)piperidine hydrochloride.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows it to interact with a diverse range of biological targets in a stereochemically defined manner.[1] This versatility has led to the incorporation of the piperidine scaffold into numerous approved drugs, including antipsychotics, antidepressants, and analgesics.[1] The nitrogen atom within the piperidine ring is typically protonated at physiological pH, enabling ionic interactions with receptor sites. The substitution pattern on the piperidine ring is a critical determinant of pharmacological activity, influencing both target affinity and selectivity.[1]

The Aryloxypiperidine Motif: A Gateway to Neurological Targets

The connection of an aryloxy group to the piperidine ring, as seen in 3-(2-Fluorophenoxy)piperidine hydrochloride, is a common feature in compounds designed to modulate neurotransmitter systems. For instance, various aryloxypiperidine derivatives have been investigated for their high affinity for serotonin (5-HT) and norepinephrine (NE) transporters, suggesting potential applications as antidepressants.[3] The position of the aryloxy substituent on the piperidine ring profoundly impacts receptor interaction and functional activity.

The Role of Fluorine in Modulating Pharmacological Properties

The introduction of a fluorine atom to a phenyl ring is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile.[4][5] Fluorination can significantly impact several key parameters:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.[5]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through hydrogen bonds or dipole-dipole interactions.[5]

-

Lipophilicity: The addition of fluorine generally increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.[6]

The specific placement of the fluorine atom, in this case at the ortho position of the phenoxy ring, would be expected to influence the molecule's conformational preferences and its interactions with biological targets.

Inferred Potential and the Path Forward: A Hypothetical Research Workflow

While no specific biological activity has been documented for 3-(2-Fluorophenoxy)piperidine hydrochloride, its structural components suggest that it may interact with CNS targets. A hypothetical initial investigation into its pharmacology would likely follow a structured workflow.

Caption: Hypothetical workflow for the initial pharmacological evaluation of 3-(2-Fluorophenoxy)piperidine hydrochloride.

Step-by-Step Methodologies for Hypothetical Screening

1. In Vitro Receptor Binding Assays:

-

Objective: To identify potential biological targets by screening the compound against a panel of CNS receptors and transporters.

-

Protocol:

-

Prepare membranes from cells expressing the target receptors (e.g., serotonin transporter, dopamine transporter, norepinephrine transporter, sigma receptors).

-

Incubate the membranes with a radiolabeled ligand specific for the target in the presence of varying concentrations of 3-(2-Fluorophenoxy)piperidine hydrochloride.

-

After incubation, separate the bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity on the filters to determine the amount of bound ligand.

-

Calculate the inhibition constant (Ki) of the test compound by analyzing the displacement of the radioligand.

-

2. In Vitro Functional Assays (Example: Neurotransmitter Uptake Inhibition):

-

Objective: To determine if the compound functionally inhibits neurotransmitter transporters for which it shows binding affinity.

-

Protocol:

-

Culture cells stably expressing the transporter of interest (e.g., HEK293 cells expressing the human serotonin transporter).

-

Pre-incubate the cells with varying concentrations of 3-(2-Fluorophenoxy)piperidine hydrochloride.

-

Add a radiolabeled neurotransmitter (e.g., [³H]5-HT) and incubate for a short period.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

-

Conclusion

The pharmacology of 3-(2-Fluorophenoxy)piperidine hydrochloride is currently an uncharted area within the scientific landscape. While its structural features suggest a potential for CNS activity, the absence of empirical data necessitates that any discussion of its pharmacology remains speculative. The true biological role of this compound can only be elucidated through rigorous experimental investigation, following a logical progression from in vitro screening to in vivo characterization. This guide serves not as a definitive resource on a known entity, but as a framework for inquiry into a novel chemical space, underscoring the continuous journey of discovery in pharmaceutical research.

References

A comprehensive list of references is not applicable as no direct studies on the pharmacology of 3-(2-Fluorophenoxy)piperidine hydrochloride were found. The contextual information provided is based on the general principles of medicinal chemistry and the findings of studies on structurally related, but distinct, compounds.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 3-(2-Fluorophenoxy)piperidine hydrochloride as a Dopamine Reuptake Inhibitor

Introduction: The Imperative for Novel Dopamine Reuptake Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This mechanism terminates the dopamine signal and maintains homeostatic balance. The inhibition of this process leads to elevated extracellular dopamine concentrations, a mechanism that is therapeutically exploited for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] However, this same mechanism is also central to the addictive properties of drugs like cocaine.[2] The development of novel dopamine reuptake inhibitors (DRIs) with optimized pharmacokinetic and pharmacodynamic profiles is therefore a significant focus of modern neuroscience and drug discovery.

This guide provides a comprehensive technical framework for the preclinical characterization of a novel chemical entity, 3-(2-Fluorophenoxy)piperidine hydrochloride , as a potential dopamine reuptake inhibitor. We will proceed from first principles, outlining the essential in vitro and in vivo assays required to build a complete pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and presence in numerous CNS-active drugs.[4][5] The introduction of a fluorophenoxy moiety suggests a potential for high-affinity interaction with the dopamine transporter, making it a compelling candidate for investigation.

Section 1: The Molecular Target - Understanding the Dopamine Transporter (DAT)

The DAT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[6] Its function is predicated on an "alternating access" mechanism, wherein the transporter protein cycles between outward-facing and inward-facing conformations to bind extracellular dopamine and transport it across the presynaptic membrane.[1] This process is sodium-dependent and can be described by Michaelis-Menten kinetics, characterized by a maximal transport velocity (Vmax) and a substrate affinity constant (Km).[7][8] Competitive inhibitors like 3-(2-Fluorophenoxy)piperidine hydrochloride are hypothesized to bind to the outward-facing conformation of the DAT, preventing the binding and translocation of dopamine.[1]

Figure 1: Mechanism of Dopamine Reuptake and Inhibition.

Section 2: In Vitro Characterization - Quantifying Interaction with DAT

The initial and most critical phase of characterization involves quantifying the affinity and functional potency of 3-(2-Fluorophenoxy)piperidine hydrochloride at the dopamine transporter. This is achieved through two primary in vitro assays: radioligand binding and dopamine uptake inhibition.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the affinity of the test compound for the dopamine transporter by assessing its ability to compete with a known high-affinity radiolabeled ligand.[9] We will utilize [³H]WIN 35,428, a cocaine analog that binds with high affinity to the DAT. The output of this experiment is the Ki value, which represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Harvest the cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a BCA assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of cell membrane suspension (20-50 µg protein).

-

Non-specific Binding: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) instead of buffer.[10]

-

Competitive Binding: Add 50 µL of varying concentrations of 3-(2-Fluorophenoxy)piperidine hydrochloride (e.g., 0.1 nM to 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane suspension.

-

-

Incubation and Analysis:

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[10]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for Radioligand Binding Assay.

Dopamine Uptake Inhibition Assay: Determining Functional Potency (IC50)

While binding affinity is crucial, it does not directly measure the functional consequence of that binding. The dopamine uptake assay assesses the ability of 3-(2-Fluorophenoxy)piperidine hydrochloride to inhibit the actual transport of dopamine into cells.[6][11] This is a functional measure of the compound's potency, expressed as an IC50 value.

Experimental Protocol: [³H]Dopamine Uptake Assay

-

Cell Plating:

-

Plate HEK293-hDAT cells (or another suitable cell line like CHO-hDAT) in a 96-well plate and allow them to reach ~80% confluency.[6]

-

-

Assay Procedure:

-

Wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-HEPES buffer).[12]

-

Add 100 µL of uptake buffer containing varying concentrations of 3-(2-Fluorophenoxy)piperidine hydrochloride.

-

For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM).[10]

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).[10]

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. Timing is critical.[6][10]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[10]

-

Lyse the cells by adding a suitable lysis buffer.

-

-

Data Analysis:

-

Transfer the cell lysate to scintillation vials and quantify the intracellular radioactivity.

-

Calculate the percentage of uptake inhibition relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data with a sigmoidal dose-response curve.

-

Selectivity Profiling

A therapeutically viable DRI should ideally exhibit high selectivity for the dopamine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[13] Off-target activity can lead to undesirable side effects. To determine the selectivity profile of 3-(2-Fluorophenoxy)piperidine hydrochloride, the radioligand binding and uptake inhibition assays described above must be repeated using cell lines that express hSERT and hNET, with their respective radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and substrates (e.g., [³H]Serotonin for SERT, [³H]Norepinephrine for NET).

Table 1: Hypothetical In Vitro Pharmacological Profile of 3-(2-Fluorophenoxy)piperidine hydrochloride

| Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| hDAT | 5.2 | 12.5 |

| hSERT | 385 | 950 |

| hNET | 150 | 420 |

| Selectivity (SERT/DAT) | 74-fold | 76-fold |

| Selectivity (NET/DAT) | 29-fold | 34-fold |

Section 3: In Vivo Pharmacological Evaluation

Positive in vitro results are the gateway to in vivo testing. These experiments aim to determine if the compound can cross the blood-brain barrier, engage the DAT in a living system, and produce the expected neurochemical and behavioral effects.

In Vivo Microdialysis: Measuring Extracellular Dopamine

Microdialysis is the gold standard technique for measuring real-time changes in the concentrations of neurotransmitters in specific brain regions of freely moving animals.[14][15][16] By implanting a microdialysis probe into a dopamine-rich area like the striatum or nucleus accumbens, we can directly measure the increase in extracellular dopamine following the administration of 3-(2-Fluorophenoxy)piperidine hydrochloride.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation:

-

Anesthetize a rat or mouse and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the brain region of interest (e.g., striatum).

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.[17]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[17]

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine.

-

Administer 3-(2-Fluorophenoxy)piperidine hydrochloride (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

A positive control group administered with cocaine or methylphenidate should be included.[16]

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[18]

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline concentration.

-

A significant and sustained increase in extracellular dopamine post-administration confirms that the compound is a functional DRI in vivo.

-

Figure 3: Overview of the In Vivo Microdialysis Workflow.

Behavioral Pharmacology: Assessing Psychostimulant Effects

DRIs are known for their psychostimulant effects, primarily an increase in locomotor activity.[2] This can be assessed using simple and robust behavioral assays.

-

Locomotor Activity: Place the animal in an open-field arena equipped with infrared beams to track movement. After a habituation period, administer the test compound and record locomotor activity (e.g., distance traveled, rearing frequency) over several hours. A dose-dependent increase in activity compared to a vehicle-treated control group is indicative of a psychostimulant effect consistent with dopamine reuptake inhibition.

Conclusion: Building a Comprehensive Profile

By systematically executing the protocols outlined in this guide, a comprehensive pharmacological profile of 3-(2-Fluorophenoxy)piperidine hydrochloride can be established. The integration of in vitro data on binding affinity (Ki), functional potency (IC50), and transporter selectivity with in vivo evidence of target engagement (microdialysis) and functional outcome (behavioral studies) provides the robust data package necessary for further drug development. This methodical approach ensures scientific integrity and provides a clear path for evaluating the therapeutic potential and liability of novel dopamine reuptake inhibitors.

References

Sources

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics of the Dopamine Transporter in Drosophila Larva - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dopamine neuronal transport kinetics and effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. chemrxiv.org [chemrxiv.org]

- 29. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Neuroscience of behavioral and pharmacological treatments for addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 1185299-30-2 3-(2-FLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE [chemsigma.com]

- 32. jk-sci.com [jk-sci.com]

- 33. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. 1185299-30-2 Cas No. | 3-(2-Fluorophenoxy)piperidine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 35. 4-(2-fluorophenoxy)piperidine(HCl) | CymitQuimica [cymitquimica.com]

- 36. kirj.ee [kirj.ee]

- 37. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 38. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]